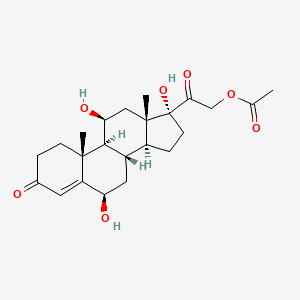

21-O-Acetyl 6|A-Hydroxy Cortisol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cortisol derivatives, including those with modifications at the 21-hydroxyl group, involves complex biochemical pathways. For instance, the preparation of [1,2,3,4-13C] cortisol 21 acetate through total synthesis introduces carbon labels in a manner that mimics natural biosynthetic pathways. This process involves the elaboration of the cortisol dihydroxyacetone side chain using known methods, demonstrating the intricacy of synthesizing modified cortisol molecules (Zomer, Wynberg, & Drayer, 1984).

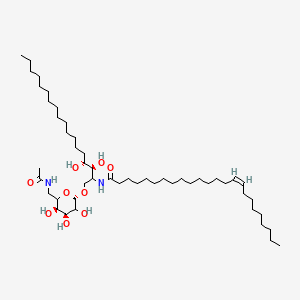

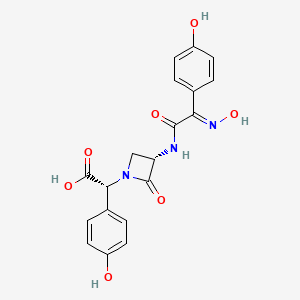

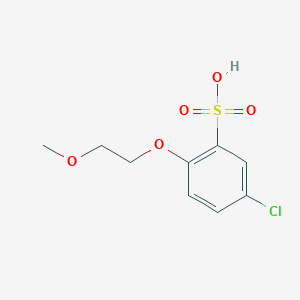

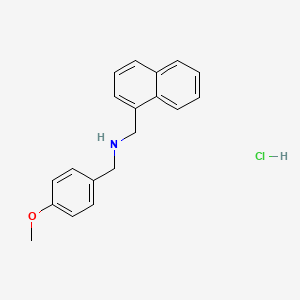

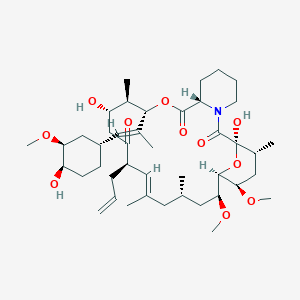

Molecular Structure Analysis

The molecular structure of 21-O-Acetyl 6|A-Hydroxy Cortisol, like that of cortisol and its derivatives, is characterized by specific functional groups that define its chemical behavior and biological activity. The presence of an acetyl group at the 21st position impacts its reactivity and interaction with biological molecules. The structural determination and analysis of genes encoding steroid 21-hydroxylase enzymes provide insights into how structural variations influence enzyme activity and steroid biosynthesis (White, New, & Dupont, 1986).

Chemical Reactions and Properties

Chemical modifications, such as acetylation of the 21-hydroxyl group in cortisol, significantly influence the compound's chemical properties and reactivity. For example, the selective acetylation of the 21-hydroxyl group of cortisol under mild conditions enhances its thermospray response, illustrating how chemical modifications can be utilized to improve analytical detection and potentially modify biological activity (Paulson & Lindberg, 1991).

Physical Properties Analysis

The physical properties of 21-O-Acetyl 6|A-Hydroxy Cortisol, including solubility, stability, and crystalline structure, are influenced by its molecular configuration. Such properties are crucial for its biological function and its interaction with other molecules in biological systems. The process of hydrolysis, for example, demonstrates how the stability and solubility of cortisol esters vary with the chain length of the ester group, affecting the compound's bioavailability and activity within the body (Wright, Cowper, Dp, & Knight, 1983).

Scientific Research Applications

Enhancing Analytical Techniques

A study by Paulson and Lindberg (1991) explored the selective acetylation of the 21-hydroxyl group of cortisol, leading to the creation of cortisol 21-acetate, which includes 21-O-Acetyl 6Δ-Hydroxy Cortisol. This derivative displayed minimal fragmentation and heightened sensitivity in thermospray liquid chromatography-mass spectrometry, making it a valuable tool for cortisol determination in biological fluids. This advancement significantly improved the detection limits, making it competitive with gas chromatography-mass spectrometry methods (Paulson & Lindberg, 1991).

Understanding Genetic Disorders

Research on congenital adrenal hyperplasia, a disorder involving cortisol biosynthesis, has benefited from the study of 21-hydroxylase, a key enzyme in cortisol production. A study by Tusié-Luna, Traktman, and White (1990) utilized recombinant vaccinia virus to express normal and mutated versions of 21-hydroxylase, revealing the functional impact of specific mutations. This research provided insights into the correlation between enzymatic activity and clinical severity in 21-hydroxylase deficiency (Tusié-Luna et al., 1990).

Metabolism Studies

Bradlow, Zumoff, Monder, Lee, and Hellman (1973) isolated and identified new acidic metabolites of cortisol, including compounds with a 21-oic acid group. These metabolites, termed "cortoic acids," constituted a significant portion of administered cortisol and provided insights into cortisol's metabolic transformation and its potential biological roles (Bradlow et al., 1973).

Enzymatic Studies

Research on corticosteroid acetyltransferase by Purdy and Rao (1970) revealed the competitive inhibition of cortisol acetylation by certain hydroxysteroids. This study contributed to the understanding of enzymatic interactions and regulatory mechanisms in corticosteroid metabolism (Purdy & Rao, 1970).

properties

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-JACZHYLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-O-Acetyl 6|A-Hydroxy Cortisol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)